molecular formula C17H19ClN2O5S B3454315 N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3454315
M. Wt: 398.9 g/mol
InChI Key: NASBQDHNBZPPDF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a dimethoxyaniline moiety, and a methylsulfonyl group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the corresponding acetamide.

    Methylsulfonylation: Finally, the acetamide is treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dimethoxyanilino)acetamide
  • N-(4-chlorophenyl)-2-(N-methylsulfonylanilino)acetamide
  • N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)propionamide

Uniqueness

N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of both the dimethoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-24-14-8-9-15(16(10-14)25-2)20(26(3,22)23)11-17(21)19-13-6-4-12(18)5-7-13/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASBQDHNBZPPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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